2-(1-ethyl-1H-pyrazol-4-yl)-4-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)quinoline -

2-(1-ethyl-1H-pyrazol-4-yl)-4-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)quinoline

Catalog Number: EVT-4503210
CAS Number:
Molecular Formula: C24H27N7O
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

Relevance:

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description:

PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, specifically designed to target T790M-containing EGFR mutants commonly associated with resistance to first-generation EGFR inhibitors. [] This compound exhibits high potency and selectivity for double mutant EGFRs (e.g., L858R/T790M, Del/T790M) while sparing wild-type EGFR, minimizing potential side effects. [] Notably, PF-06459988 displays minimal intrinsic chemical reactivity and significantly reduced proteome reactivity compared to earlier irreversible EGFR inhibitors, further enhancing its safety profile. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

Compound Description:

7w is a potent and selective glycine transporter 1 (GlyT1) inhibitor, designed through molecular hybridization of distinct chemical scaffolds known to possess GlyT1 inhibitory activity. [] Starting from the structure of 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734), the introduction of heteroaromatic rings led to an enhancement in GlyT1 inhibitory potency. [] 7w demonstrates significant effects in rodent models of schizophrenia without inducing undesirable central nervous system side effects, suggesting its potential as a therapeutic agent for this indication. []

Relevance:

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description:

GDC-0994 (22) is an orally bioavailable, selective inhibitor of the extracellular signal-regulated kinases ERK1/2, crucial components of the RAS/RAF/MEK/ERK signaling pathway frequently activated in various cancers. [] Targeting ERK1/2 in conjunction with upstream nodes like MEK holds promise for enhanced efficacy and reduced resistance development in cancer treatment. []

Relevance:

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description:

PF-06747775 (21) is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants, particularly those harboring the T790M gatekeeper substitution responsible for resistance to first-generation EGFR inhibitors. [] Building upon the discovery of PF-06459988, this compound exhibits potent inhibitory activity against common EGFR mutants (Del, L858R, T790M/L858R, and T790M/Del) while demonstrating selectivity over wild-type EGFR. [] These characteristics, along with favorable ADME properties, led to the selection of PF-06747775 for clinical evaluation in phase-I trials for EGFR-driven NSCLC. []

Relevance:

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description:

AMG 337 (23) is a potent and selective MET kinase inhibitor. [] It demonstrates nanomolar inhibition of MET kinase activity and displays favorable pharmacokinetic properties in preclinical studies. [] Significantly, AMG 337 effectively inhibits MET phosphorylation in vivo and shows robust tumor growth inhibition in a MET-dependent mouse model. []

Relevance:

2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

Compound Description:

PF-2545920 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). [] Its discovery stemmed from structure-based drug design efforts targeting a unique "selectivity pocket" within PDE10A. [] This compound exhibits favorable brain penetration and drug-like properties, leading to its advancement as the first clinical candidate targeting PDE10A for the treatment of schizophrenia. []

Relevance:

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description:

Hu7691 (B5) is a potent and selective Akt inhibitor, designed to minimize cutaneous toxicity associated with earlier Akt inhibitors. [] This compound exhibits a 24-fold selectivity for Akt1 over Akt2, reducing the likelihood of keratinocyte apoptosis, a potential contributor to skin toxicity. [] Hu7691 demonstrates promising kinase selectivity, excellent antiproliferative activity against cancer cells, and favorable pharmacokinetic and safety profiles. []

Relevance:

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

Compound Description:

CORT125134 is a selective glucocorticoid receptor (GR) antagonist designed to minimize the side effects associated with non-selective GR antagonists like mifepristone. [] It exhibits high selectivity for GR and is currently undergoing phase 2 clinical trials for Cushing's syndrome. []

Properties

Product Name

2-(1-ethyl-1H-pyrazol-4-yl)-4-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)quinoline

IUPAC Name

[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

Molecular Formula

C24H27N7O

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C24H27N7O/c1-3-31-17-19(14-26-31)23-12-21(20-6-4-5-7-22(20)27-23)24(32)30-10-8-29(9-11-30)16-18-13-25-28(2)15-18/h4-7,12-15,17H,3,8-11,16H2,1-2H3

InChI Key

OAWUDSQDGJWLDC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC5=CN(N=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.